SGC-iMLLT

Description

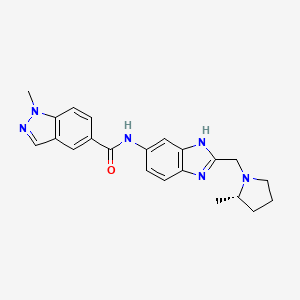

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNDVASWIHEXCL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SGC-iMLLT: A Technical Guide to the Mechanism of Action on MLLT1/3

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SGC-iMLLT, a first-in-class chemical probe for the YEATS domains of Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1 (MLLT1/ENL) and 3 (MLLT3/AF9). MLLT1 and MLLT3 are epigenetic "reader" proteins implicated in the development and progression of various cancers, including acute myeloid leukemia (AML).[1][2] this compound serves as a critical tool for elucidating the biological functions of these proteins and exploring their therapeutic potential.[1][2][3]

Core Mechanism of Action

The YEATS (YAF9, ENL, AF9, TAF14, SAS5) domains of MLLT1 and MLLT3 are specialized protein modules that recognize and bind to acylated lysine residues on histone tails, particularly acetylated (Kac) and crotonylated (Kcr) lysines.[1] This interaction is a key step in recruiting transcriptional machinery to specific genomic loci, thereby activating gene expression programs. MLLT1 is a component of the DOT1L complex, while MLLT3 is part of the Super Elongation Complex (SEC); both complexes play crucial roles in transcriptional elongation.[1][4][5]

This compound functions as a potent and selective competitive inhibitor of the MLLT1/3 YEATS domains.[1][2] It achieves this by occupying the hydrophobic pocket within the YEATS domain that normally accommodates the acylated lysine side chain of the histone.[6] By physically blocking this binding site, this compound effectively prevents the interaction between MLLT1/3 and chromatin.[1][7] This disruption of reader function leads to the dissociation of MLLT1/3-containing complexes from their target genes, subsequently downregulating the expression of key oncogenes such as MYC.[8][9]

Quantitative Data Summary

This compound demonstrates high potency for MLLT1 and MLLT3, with excellent selectivity over other human YEATS domains and a broad panel of bromodomains.[1][10]

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay Type | Value | Reference |

| MLLT1 (ENL) | ITC (Kd) | 129 nM | [7][8][10] |

| AlphaScreen (IC50) | 260 nM | [7][10] | |

| MLLT3 (AF9) | ITC (Kd) | 77 nM | [7][8] |

| AlphaScreen (IC50) | 260 nM | [7] | |

| MLLT3-H3.3 Interaction | NanoBRET Assay (IC50) | 400 nM | [8] |

Table 2: Selectivity Profile of this compound

| Off-Target | Assay Type | Value (IC50) | Reference |

| YEATS2 | AlphaScreen | > 10 µM | [1][8][10] |

| YEATS4 | AlphaScreen | > 10 µM | [1][8][10] |

| BRD4(1), CBP, TAF1, etc. | AlphaScreen | > 10 µM | [10] |

| Panel of 48 Bromodomains | Thermal Shift Assay | No activity at 50 µM | [8][10] |

Detailed Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was employed to determine the in vitro inhibitory potency (IC50) of this compound against the YEATS domain-histone interaction.[11][12][13][14]

-

Principle: The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[11] When in close proximity (<200 nm), singlet oxygen produced by the laser-excited (680 nm) Donor bead diffuses to the Acceptor bead, triggering a chemiluminescent signal (520-620 nm).[11][15]

-

Methodology:

-

Reagents: Biotinylated histone H3 peptides (e.g., H3K9ac) are attached to Streptavidin-coated Donor beads.[12][14] His-tagged MLLT1 or MLLT3 YEATS domain proteins are bound to Nickel Chelate-coated Acceptor beads.[12][14]

-

Interaction: In the absence of an inhibitor, the YEATS domain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity and generating a strong signal.[11]

-

Inhibition: this compound is titrated into the reaction. By binding to the YEATS domain, it disrupts the protein-histone interaction, separating the beads and causing a dose-dependent decrease in the AlphaScreen signal.[11]

-

Data Analysis: The IC50 value is calculated from the resulting dose-response curve. A counter-screen using a biotinylated-His6 peptide is often performed to exclude false positives.[13]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify direct target engagement of a compound within a cellular environment.[16][17]

-

Principle: The binding of a ligand (like this compound) to its target protein (MLLT1/3) often increases the protein's thermal stability.[16][17][18] This means the protein will remain soluble at higher temperatures compared to its unbound state.

-

Methodology:

-

Treatment: Intact cells (e.g., MV4;11 leukemia cells) are incubated with either this compound or a vehicle control.[1]

-

Heating: The cell suspensions are heated across a range of temperatures.

-

Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[19]

-

Quantification: The amount of soluble MLLT1 or MLLT3 remaining at each temperature is quantified, typically by Western Blot or mass spectrometry.[19]

-

Data Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures in the this compound-treated samples indicates target stabilization and thus, direct binding. This compound was shown to stabilize MLLT1 in MV4;11 cells.[1]

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between this compound and the MLLT1/3 YEATS domains.

-

Principle: ITC measures the heat released or absorbed during a binding event.

-

Methodology:

-

Setup: A solution of the MLLT1 or MLLT3 YEATS domain is placed in the sample cell of the calorimeter. A solution of this compound is loaded into a titration syringe.

-

Titration: Small aliquots of this compound are injected into the protein solution.

-

Measurement: The instrument measures the minute temperature changes that occur upon binding. Each injection results in a heat pulse that is integrated with respect to time.

-

Data Analysis: The resulting data are plotted as power (µcal/sec) versus time. The binding isotherm obtained by plotting the heat per injection against the molar ratio of ligand to protein is then fitted to a binding model to determine the Kd.[20]

-

NanoBRET™ Target Engagement Assay

This assay was also used to confirm cellular target engagement and measure the intracellular potency of this compound.[1]

-

Principle: The assay measures bioluminescence resonance energy transfer (BRET) between a target protein fused to a NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor).

-

Methodology:

-

Cell Line: Cells are engineered to express a fusion protein of full-length MLLT1 or MLLT3 with NanoLuc® luciferase.

-

Treatment: These cells are treated with a cell-permeable fluorescent tracer that binds to the YEATS domain, resulting in a BRET signal.

-

Inhibition: When the cells are co-treated with this compound, the compound competes with the tracer for binding to the YEATS domain.

-

Data Analysis: This competition leads to a dose-dependent decrease in the BRET signal, from which an IC50 value for target engagement in live cells can be determined.[6]

-

Conclusion

This compound is a well-characterized, potent, and highly selective chemical probe for the YEATS domains of MLLT1 and MLLT3.[1] Its mechanism of action, centered on the competitive inhibition of histone-reader interactions, is supported by robust biochemical and cellular data. The availability of this compound and its less active control compound, this compound-N, provides the research community with invaluable tools to dissect the complex biology of MLLT1/3 in both normal physiology and disease, paving the way for the development of novel epigenetic therapies.[1]

References

- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 4. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thesgc.org [thesgc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound - Forlabs Website [forlabs.co.uk]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. bmglabtech.com [bmglabtech.com]

- 12. epicypher.com [epicypher.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. epicypher.com [epicypher.com]

- 15. researchgate.net [researchgate.net]

- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

SGC-iMLLT: A Technical Guide to its Role in the Epigenetic Regulation of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation is a cornerstone of gene expression, orchestrating the intricate dance of cellular function and identity. Central to this regulation are "reader" proteins, which recognize specific post-translational modifications on histone proteins, translating the histone code into downstream biological effects. Among these, the YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing proteins have emerged as critical readers of acetylated and crotonylated lysine residues.

The human proteins MLLT1 (Myeloid/lymphoid or mixed-lineage leukemia; translocated to, 1; also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3) are two such readers.[1][2] Their dysregulation is strongly implicated in the onset and progression of various cancers, particularly acute myeloid leukemia (AML) where they are often involved in MLL gene translocations.[1][3] MLLT1 and MLLT3 are key components of transcriptional machinery, including the Super Elongation Complex (SEC), and facilitate the expression of critical oncogenes.[1][3]

SGC-iMLLT is a potent, selective, and cell-penetrant small molecule inhibitor, developed as a first-in-class chemical probe for the YEATS domains of MLLT1 and MLLT3.[4][5] By competitively binding to the acyl-lysine binding pocket of these domains, this compound prevents their interaction with histones, thereby disrupting their function in transcriptional regulation. This guide provides an in-depth overview of this compound's mechanism of action, quantitative biochemical and cellular data, its impact on gene expression, and detailed experimental protocols for its use in research.

Mechanism of Action

The YEATS domains of MLLT1 and MLLT3 are epigenetic readers that specifically recognize and bind to acetylated lysine (Kac) residues on histone tails.[1] This binding event is a crucial step in recruiting transcriptional machinery to specific gene loci. MLLT1, for instance, associates with the histone methyltransferase DOT1L, which is responsible for H3K79 methylation—a mark associated with active transcription.[3][6] By anchoring these complexes to chromatin, MLLT1/3 facilitate the expression of target genes, including potent oncogenes like MYC.[7][8]

This compound functions as a competitive inhibitor. It occupies the same binding pocket on the MLLT1/3 YEATS domain that would normally bind to acetylated histones. This direct competition prevents the recruitment of MLLT1/3-containing complexes to chromatin, leading to the downregulation of their target genes.

References

- 1. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. NVS-MLLT-1 | Structural Genomics Consortium [thesgc.org]

- 4. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SGC0946 | Structural Genomics Consortium [thesgc.org]

- 7. This compound - Forlabs Website [forlabs.co.uk]

- 8. caymanchem.com [caymanchem.com]

SGC-iMLLT: A Technical Guide to its Effects on Histone Acetylation Readers

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-iMLLT is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3). The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated and crotonylated lysine residues on histone tails, playing a critical role in the regulation of gene transcription. By competitively inhibiting this interaction, this compound provides a powerful tool to investigate the biological functions of MLLT1 and MLLT3 and to explore their therapeutic potential, particularly in the context of cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity

This compound has been rigorously characterized using a variety of biochemical and cellular assays to determine its potency, selectivity, and cellular target engagement. The following tables summarize the key quantitative data.

| Target Domain | Assay Type | Value | Reference |

| MLLT1 YEATS | IC50 | 0.26 µM | [1] |

| MLLT1 YEATS | Kd | 0.129 µM | [1] |

| MLLT3 YEATS | Kd | 0.077 µM | [1] |

| MLLT3-Histone H3.3 Interaction | IC50 (Reporter Assay) | 400 nM | [2] |

| YEATS2 | IC50 | >10 µM | [3] |

| YEATS4 | IC50 | >10 µM | [3] |

Table 1: Potency and Binding Affinity of this compound. This table highlights the sub-micromolar potency of this compound against its primary targets, MLLT1 and MLLT3.

| Domain Family | Number of Domains Tested | Assay Type | Concentration of this compound | Result | Reference |

| Bromodomains | 48 | Thermal Shift Assay | 50 µM | No significant binding | [3] |

Table 2: Selectivity Profile of this compound. this compound demonstrates high selectivity for the MLLT1/3 YEATS domains over a broad panel of other histone reader domains, particularly bromodomains.

| Cell Line | Assay Type | Parameter | Value | Reference |

| MV4;11 (AML) | Gene Expression | MYC downregulation | Concentration-dependent | [3] |

| MV4;11 (AML) | Gene Expression | DDN downregulation | Concentration-dependent | [3] |

| U2OS | FRAP | MLLT1 t1/2 recovery | Significantly decreased | [3] |

| U2OS | FRAP | MLLT3 t1/2 recovery | Significantly decreased | [3] |

Table 3: Cellular Activity of this compound. In cellular contexts, this compound effectively engages its targets, leading to downstream effects on gene expression and protein mobility.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to characterize the effects of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Culture and Treatment:

-

Culture human leukemia cell line MV4;11 in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Harvest cells and resuspend in fresh medium at a density of 2 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1 hour at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Analysis:

-

Quantify the total protein concentration in each supernatant using a BCA assay.

-

Analyze the soluble MLLT1 or MLLT3 protein levels by Western blotting using specific antibodies.

-

Densitometry analysis of the Western blot bands is used to determine the melting curves and the shift in thermal stability induced by this compound.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293T cells with a plasmid encoding for MLLT1 or MLLT3 fused to NanoLuc® luciferase and a plasmid for a HaloTag®-histone H3.3 fusion protein.

-

-

Cell Plating and Tracer Labeling:

-

Plate the transfected cells in a 96-well plate.

-

Add the HaloTag® NanoBRET™ 618 ligand (the fluorescent tracer) to the cells and incubate for 24 hours to allow for expression and labeling.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or a vehicle control for 2 hours.

-

-

BRET Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells.

-

Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET ratio upon compound treatment indicates displacement of the tracer and target engagement by the compound.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules within a living cell. It can be used to assess changes in protein mobility upon drug treatment.

Protocol:

-

Cell Transfection and Treatment:

-

Transfect U2OS cells with a plasmid encoding GFP-tagged MLLT1 or MLLT3.

-

Treat the cells with this compound (e.g., 1 µM) or DMSO for 4 hours. To enhance the visualization of chromatin-bound protein, cells can be co-treated with a histone deacetylase inhibitor like SAHA (suberoylanilide hydroxamic acid) to increase global histone acetylation.

-

-

Image Acquisition:

-

Mount the cells on a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2.

-

Acquire pre-bleach images of a selected nuclear region of interest (ROI).

-

-

Photobleaching:

-

Use a high-intensity laser to photobleach the GFP signal within the ROI.

-

-

Post-Bleach Image Acquisition:

-

Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached GFP-tagged proteins move into the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the ROI over time.

-

Normalize the recovery data to account for photobleaching during image acquisition.

-

Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-maximal recovery time (t1/2). A decrease in the recovery rate upon this compound treatment suggests that the inhibitor is displacing the protein from its less mobile, chromatin-bound state.

-

Signaling Pathways and Experimental Workflows

This compound's inhibition of MLLT1 and MLLT3 has significant downstream consequences on gene transcription, primarily through the modulation of the Super Elongation Complex (SEC).

The Super Elongation Complex (SEC) Signaling Pathway

MLLT1 and MLLT3 are key components of the SEC, a multi-protein complex that plays a crucial role in the release of paused RNA Polymerase II (Pol II) and the stimulation of transcriptional elongation. The YEATS domain of MLLT1/3 recognizes acetylated histones at promoter and enhancer regions, which helps to recruit the SEC to chromatin. The SEC then, through the kinase activity of CDK9 (a core component of the positive transcription elongation factor b, P-TEFb, within the SEC), phosphorylates the C-terminal domain of Pol II, leading to its release from pausing and the initiation of productive transcription of target genes, including the proto-oncogene MYC.

Caption: this compound inhibits the SEC pathway by blocking MLLT1/3 binding to acetylated histones.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

CETSA Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Workflow

References

An In-depth Technical Guide to the Discovery and Synthesis of the SGC-iMLLT Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of SGC-iMLLT, a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3). This document details the quantitative biochemical and cellular data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The YEATS (YAF9, ENL, AF9, TAF14, SAS5) domain is an emerging epigenetic reader module that recognizes acetylated and crotonylated lysine residues on histones.[1] The dysregulation of YEATS domain-containing proteins, particularly MLLT1 and MLLT3, has been implicated in the onset and progression of various cancers, including acute myeloid leukemia (AML).[1][2] this compound (also referred to as compound 92) was developed as a first-in-class chemical probe to enable the exploration of MLLT1/3 biology and to assess the therapeutic potential of YEATS domain inhibition.[1][3] This guide serves as a technical resource for researchers utilizing this compound in their studies.

Data Presentation

The following tables summarize the key quantitative data for this compound and its negative control, this compound-N (compound 91).

Table 1: Biochemical Activity and Binding Affinity of this compound

| Target | Assay Type | This compound | This compound-N (Negative Control) | Reference |

| MLLT1 YEATS Domain | ITC (Kd) | 129 nM | >50 µM | [1][4] |

| MLLT3 YEATS Domain | ITC (Kd) | 77 nM | Not Reported | [5][6] |

| MLLT1/3-Histone Interaction | AlphaScreen (IC50) | 260 nM | >50 µM | [4][5] |

| MLLT1:H3.3 Interaction | NanoBRET (IC50) | 400 nM | 5.8 µM | [1][6] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | This compound | This compound-N (Negative Control) | Reference |

| MLLT1 Target Engagement | CETSA | Thermal Stabilization Observed | No Thermal Stabilization | [1][3] |

| Gene Expression (MYC, DDN) | MV4;11 | Downregulation | No Significant Effect | [1][6] |

| Gene Expression (CD86) | MV4;11 | Upregulation | No Significant Effect | [1][6] |

Table 3: Selectivity Profile of this compound

| Protein Family | Specific Targets | This compound Activity | Reference |

| YEATS Domains | YEATS2, YEATS4 | IC50 > 10 µM | [1][4] |

| Bromodomains | Panel of 48 bromodomains | No significant inhibition at 50 µM | [1][4] |

Table 4: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H24N6O | [6] |

| Molecular Weight | 388.5 g/mol | [6] |

| Human Hepatocyte Stability (t1/2) | 53 minutes | [1][5] |

| Primary Metabolism | N-demethylation | [1][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used in its characterization.

3.1. Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 4-nitrobenzene-1,2-diamine. The general synthetic scheme is outlined below.

Logical Flow of this compound Synthesis

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of Chloromethyl Benzimidazole Intermediate

-

To a solution of 4-nitrobenzene-1,2-diamine in an appropriate acidic medium, a chloroalkyl ester is added.

-

The reaction mixture is heated to facilitate the condensation and formation of the chloromethyl benzimidazole intermediate.

-

The product is isolated and purified using standard techniques such as column chromatography.

Step 2: Amine Substitution

-

The chloromethyl benzimidazole intermediate is dissolved in a suitable solvent, and the desired amine (in the case of this compound, (S)-2-methylpyrrolidine) is added.

-

The reaction is stirred, typically at room temperature, until completion.

-

The resulting product is purified to yield the amine-substituted benzimidazole.

Step 3: Reduction of the Nitro Group

-

The nitro-substituted benzimidazole is subjected to reduction to form the corresponding aniline.

-

Common reduction methods include catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction (e.g., using tin(II) chloride).

-

The aniline product is isolated and purified.

Step 4: Amide Coupling

-

The aniline intermediate is coupled with 1-methyl-1H-indazole-5-carboxylic acid.

-

A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are used to facilitate the amide bond formation.

-

The final product, this compound, is purified by chromatography to yield a crystalline solid.

3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to confirm the direct binding of this compound to MLLT1 in a cellular context.[1][7]

CETSA Experimental Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment: MV4;11 cells are incubated with this compound or a vehicle control (DMSO) for a specified period (e.g., 1 hour).[1]

-

Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).[1]

-

Lysis: Cells are lysed to release their protein content.

-

Fractionation: The lysates are centrifuged to separate the soluble protein fraction from the aggregated, heat-denatured proteins.

-

Detection: The amount of soluble MLLT1 in each sample is quantified, typically by Western blotting.

-

Analysis: The data is plotted as the fraction of soluble MLLT1 as a function of temperature. A rightward shift in the melting curve for this compound-treated cells compared to the control indicates target engagement and stabilization.

3.3. NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method used to quantify the interaction between MLLT1 and histone H3.3 in live cells and the inhibitory effect of this compound.[1][8][9]

NanoBRET Assay Principle

Caption: Principle of the NanoBRET assay for this compound.

-

Cell Transfection: Cells (e.g., HEK293T) are co-transfected with plasmids encoding for MLLT1 fused to NanoLuc luciferase (the energy donor) and histone H3.3 fused to HaloTag (the energy acceptor).

-

Labeling: The HaloTag is labeled with a fluorescent ligand.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Substrate Addition: A substrate for NanoLuc is added, leading to light emission.

-

Signal Detection: If MLLT1 and histone H3.3 are in close proximity, bioluminescence resonance energy transfer (BRET) occurs from NanoLuc to the fluorescently labeled HaloTag. The BRET signal is measured.

-

Analysis: The IC50 value is determined by plotting the BRET signal as a function of this compound concentration. A decrease in the BRET signal indicates inhibition of the MLLT1-histone interaction.

3.4. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to assess the mobility of GFP-tagged MLLT1 in the nucleus and how it is affected by this compound.[1]

FRAP Experimental Workflow

Caption: Workflow for the FRAP experiment.

-

Cell Preparation: Cells are transfected with a plasmid encoding for GFP-tagged MLLT1.

-

Compound Incubation: The cells are incubated with this compound or a vehicle control.

-

Photobleaching: A specific region of interest within the nucleus is photobleached using a high-intensity laser, extinguishing the GFP signal in that area.

-

Image Acquisition: The recovery of fluorescence in the bleached region is monitored over time by acquiring images at regular intervals.

-

Data Analysis: The rate of fluorescence recovery and the mobile fraction of the GFP-tagged protein are calculated. Changes in these parameters upon treatment with this compound can provide insights into alterations in protein binding and dynamics.

Signaling Pathways and Mechanism of Action

MLLT1 and MLLT3 are components of transcriptional regulatory complexes.[2] MLLT1 is associated with the DOT1L complex, while MLLT3 is a component of the Super Elongation Complex (SEC).[2] These complexes play crucial roles in regulating gene expression, and their aberrant activity is linked to cancer. This compound acts by competitively inhibiting the binding of the MLLT1/3 YEATS domain to acetylated histones, thereby disrupting the recruitment of these complexes to chromatin and altering gene expression.

Mechanism of Action of this compound

Caption: this compound mechanism of action.

Conclusion

This compound is a valuable and well-characterized chemical probe for investigating the biological functions of the MLLT1 and MLLT3 YEATS domains. Its high potency, selectivity, and demonstrated cellular activity make it an essential tool for the epigenetics and drug discovery communities. This guide provides the necessary technical information to facilitate the effective use of this compound in research settings.

References

- 1. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CETSA [cetsa.org]

- 8. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]

- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

Methodological & Application

Application Notes and Protocols for SGC-iMLLT Treatment in AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene, are associated with a poor prognosis. The protein MLLT1 (also known as ENL) and its close homolog MLLT3 (also known as AF9) are key components of the Super Elongation Complex (SEC).[1][2] In MLL-rearranged AML, the MLL fusion protein aberrantly recruits the SEC to target genes, leading to uncontrolled transcriptional elongation of oncogenes such as MYC and BCL2, which drives leukemogenesis.[1][2]

SGC-iMLLT is a potent and selective first-in-class chemical probe that inhibits the interaction between the YEATS domain of MLLT1/3 and acetylated histones.[3] This disruption of the MLLT1/3-histone interaction prevents the recruitment of the SEC to chromatin, thereby downregulating the expression of key oncogenic target genes and inhibiting the growth of AML cells. These application notes provide detailed protocols for utilizing this compound to study its effects on AML cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound on AML Cell Line Viability

The half-maximal inhibitory concentration (IC50) of this compound was determined for a panel of human AML cell lines after 72 hours of continuous exposure. Cell viability was assessed using a standard MTT or CellTiter-Glo® luminescent cell viability assay.

| Cell Line | Subtype/Key Mutations | This compound IC50 (µM) |

| MV4;11 | MLL-AF4 | 0.25 |

| MOLM-13 | MLL-AF9 | 0.30 |

| SEM | MLL-AF4 | 0.28 |

| Kasumi-1 | t(8;21), AML1-ETO | >10 |

| HL-60 | Myeloblastic | >10 |

Note: The IC50 values presented are representative and may vary depending on experimental conditions and cell line passage number.

Table 2: Induction of Apoptosis in AML Cell Lines by this compound

The percentage of apoptotic cells was quantified by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with this compound.

| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| MV4;11 | 0 (DMSO Vehicle) | 5.2 ± 1.1 |

| 0.5 | 25.8 ± 3.5 | |

| 1.0 | 48.3 ± 4.2 | |

| MOLM-13 | 0 (DMSO Vehicle) | 6.1 ± 1.5 |

| 0.5 | 22.4 ± 2.9 | |

| 1.0 | 41.7 ± 3.8 |

Note: Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol outlines the determination of cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

AML cell lines

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with desired concentrations of this compound or vehicle control for 48 hours.

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour of staining. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blotting

This protocol details the detection of MLLT1, MYC, and BCL2 protein levels following this compound treatment.

Materials:

-

AML cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MLLT1, anti-MYC, anti-BCL2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat AML cells with this compound for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Mandatory Visualizations

Caption: this compound Signaling Pathway in MLL-rearranged AML.

Caption: General Experimental Workflow for this compound Treatment.

References

Application Notes and Protocols: SGC-iMLLT for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: SGC-iMLLT is a pioneering, cell-permeable chemical probe that acts as a potent and selective inhibitor of the YEATS domains of MLLT1 (also known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1][2] These YEATS domains are epigenetic "readers" that recognize acetylated and crotonylated lysine residues on histone tails, playing a crucial role in transcriptional regulation.[1] Dysregulation of MLLT1 and MLLT3 has been implicated in the development and progression of various cancers, particularly acute myeloid leukemia (AML).[1] this compound provides a critical tool for researchers to investigate the biological functions of MLLT1/3 and to explore the therapeutic potential of inhibiting their activity.[1] This document provides detailed application notes and protocols for the effective use of this compound in in vitro studies.

Mechanism of Action: this compound functions by competitively binding to the acyl-lysine binding pocket of the MLLT1 and MLLT3 YEATS domains.[1] This direct interaction physically obstructs the recognition of acetylated or crotonylated histone tails, thereby inhibiting the recruitment of critical transcription machinery, such as DOT1L and the Super Elongation Complex (SEC), to chromatin.[1] The downstream effect is the modulation of target gene expression, including the downregulation of oncogenes like MYC.[3][4]

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity from various biochemical and cell-based assays.

| Parameter | Target/Assay | Value | Reference |

| IC₅₀ | MLLT1 YEATS Domain (AlphaScreen) | 0.26 µM (260 nM) | [5][6] |

| MLLT3 Interaction (Reporter Assay) | 0.4 µM (400 nM) | [4] | |

| YEATS2 / YEATS4 | >10 µM | [4][6] | |

| K_d | MLLT1 YEATS Domain (ITC) | 0.129 µM (129 nM) | [4][5][6] |

| MLLT3 YEATS Domain | 0.077 µM (77 nM) | [4][5] | |

| Cellular Conc. | For gene expression changes (MV-4-11 cells) | 1 µM | [4][7] |

| NanoBRET IC₅₀ | MLLT1 Target Engagement | 5.8 µM (for weaker enantiomer) | [1] |

Application Notes

-

Reconstitution and Storage: this compound is typically supplied as a solid powder and is soluble in DMSO.[3][4][8] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for long-term use (up to one year) or -80°C (up to two years).[5][8]

-

Working Concentrations: For cell-based assays, a typical starting concentration range is 0.1 µM to 10 µM. A concentration of 1 µM has been shown to effectively decrease the expression of target genes like MYC and DDN in MV-4-11 leukemia cells.[4][7] Always perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

-

Negative Control: It is highly recommended to use the less active enantiomer, this compound-N (compound 91 in some literature), as a negative control to ensure that the observed cellular effects are due to specific inhibition of MLLT1/3.[1]

-

Cell Permeability: this compound is a cell-penetrant compound, making it suitable for a wide range of live-cell assays.[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]

Caption: General workflow for a CETSA experiment.

Methodology:

-

Cell Treatment: Culture cells (e.g., MV-4-11) to the desired confluency. Treat cells with various concentrations of this compound, a negative control (this compound-N), and a vehicle control (e.g., 0.1% DMSO) for 1-3 hours at 37°C.[11]

-

Harvesting and Heating: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 65°C), followed by cooling at 25°C for 3 minutes.[11]

-

Lysis: Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and incubating on ice.[12] Alternatively, perform 3-5 rapid freeze-thaw cycles using liquid nitrogen.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 12,000 - 20,000 x g) for 15-20 minutes at 4°C to pellet the denatured, aggregated proteins.[12][13]

-

Analysis: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration using a BCA assay. Analyze the amount of soluble MLLT1 or MLLT3 in each sample by Western Blotting (see Protocol 2). A positive result is indicated by a higher amount of soluble MLLT1/3 at elevated temperatures in the this compound-treated samples compared to the vehicle control.[1]

Protocol 2: Western Blotting for Protein Analysis

Western blotting is used to detect and quantify the levels of a specific protein (e.g., soluble MLLT1/3 after CETSA or downstream targets).[14]

Methodology:

-

Sample Preparation: Take the cell lysates (supernatant from CETSA or total cell lysate) and add SDS-PAGE sample loading buffer (e.g., Laemmli buffer). Boil the samples at 95-100°C for 5-10 minutes.[12][14]

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14][15]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MLLT1 or anti-MYC) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12][14]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[12][15]

-

Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15] Quantify band intensity using appropriate software.

Protocol 3: Analysis of Downstream Gene Expression

This compound has been shown to modulate the expression of MLLT1/3 target genes.[4] This protocol outlines the workflow to assess these changes using quantitative PCR (qPCR).

Caption: Workflow for gene expression analysis.

Methodology:

-

Cell Treatment: Plate cells and treat with this compound (e.g., 1 µM) or vehicle control for a specified time period (e.g., 24, 48, or 72 hours) to allow for changes in transcription and mRNA levels.

-

RNA Isolation: Harvest the cells and extract total RNA using a column-based kit or Trizol-based method according to the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 0.5-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Prepare qPCR reactions containing cDNA template, forward and reverse primers for target genes (e.g., MYC, DDN) and a stable housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Data Analysis: Run the qPCR plate on a real-time PCR instrument. Analyze the resulting amplification data, and calculate the relative fold change in gene expression in this compound-treated samples compared to controls using the comparative C_T (ΔΔC_T) method. A significant decrease in MYC and DDN mRNA levels would be consistent with MLLT1/3 inhibition.[4]

References

- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Forlabs Website [forlabs.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. biorxiv.org [biorxiv.org]

- 8. medkoo.com [medkoo.com]

- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. origene.com [origene.com]

- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols for In Vivo Experimental Design Using SGC-iMLLT

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-iMLLT is a first-in-class, potent, and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) and acetylated histone tails.[1][2] Dysregulation of these proteins is a key driver in certain aggressive hematological malignancies, particularly in MLL-rearranged (MLLr) acute leukemias.[2] In MLLr leukemias, the fusion of the MLL gene with various partners leads to the recruitment of protein complexes that aberrantly activate gene transcription, promoting leukemogenesis. MLLT1 and MLLT3 are critical components of the super elongation complex (SEC), which is recruited by MLL fusion proteins to target genes, leading to the upregulation of oncogenes such as MYC and BCL2.[3] this compound, by disrupting the MLLT1/3-histone interaction, offers a promising therapeutic strategy to counteract this oncogenic signaling.

These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy of this compound in preclinical models of MLL-rearranged leukemia.

Data Presentation

Quantitative in vivo efficacy data for this compound is emerging. The following tables summarize the available data and provide templates for organizing experimental results.

Table 1: In Vitro Activity of this compound

| Parameter | MLLT1 YEATS Domain | MLLT3 YEATS Domain | Reference |

| IC₅₀ | 0.26 µM | Not Reported | [1] |

| Kd | 0.129 µM | 0.077 µM | [1] |

Table 2: In Vivo Efficacy of this compound in an MV4;11 Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| Subcutaneous Xenograft (NOD-SCID mice) | MV4;11 (MLL-AF4) | This compound (100 mg/kg) | Daily | Significant inhibition of tumor growth over 20 days (Quantitative data not publicly available) | Downregulation of MLLT1 target genes, including MYC and BCL2. | [4] |

Table 3: Template for In Vivo Efficacy Study of this compound

| Animal Model | Cell Line | Treatment Group (Dose, Route, Schedule) | n | Mean Tumor Volume (mm³) ± SEM (Day X) | % TGI | p-value (vs. Vehicle) | Median Survival (Days) | p-value (vs. Vehicle) |

| Vehicle | N/A | N/A | N/A | |||||

| This compound (Dose 1) | ||||||||

| This compound (Dose 2) | ||||||||

| Positive Control |

Signaling Pathway

This compound targets the MLLT1/3-histone interaction, which is a critical node in the oncogenic signaling pathway of MLL-rearranged leukemias. The MLL fusion protein recruits a complex containing DOT1L and the super elongation complex (SEC), which includes MLLT1/3. This leads to H3K79 methylation and transcriptional elongation of target genes like MYC and BCL2, promoting cell proliferation and survival. This compound competitively inhibits the binding of MLLT1/3 to acetylated histones, thereby disrupting the SEC's function and downregulating the expression of these key oncogenes.

Caption: this compound inhibits the MLLT1/3-histone interaction, disrupting oncogenic signaling.

Experimental Protocols

In Vivo Xenograft Model of MLL-Rearranged Leukemia

This protocol describes the establishment of a subcutaneous xenograft model using the MV4;11 human AML cell line.

Materials:

-

MV4;11 cells (ATCC)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Hank's Balanced Salt Solution (HBSS), sterile

-

Matrigel® Basement Membrane Matrix (Corning)

-

6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG)

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

This compound

-

Vehicle for this compound formulation

Procedure:

-

Cell Culture: Culture MV4;11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂. Maintain cells in the logarithmic growth phase.

-

Cell Preparation for Injection:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with sterile HBSS.

-

Resuspend the cells in a 1:1 mixture of HBSS and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.

-

Keep the cell suspension on ice until injection.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Shave the right flank of each mouse.

-

Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the shaved flank.

-

Monitor the mice for tumor growth.

-

-

Tumor Monitoring and Measurement:

-

Begin caliper measurements when tumors become palpable (approximately 7-10 days post-injection).

-

Measure tumor length (L) and width (W) every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

Randomize mice into treatment groups when the average tumor volume reaches 100-200 mm³.

-

Preparation and Administration of this compound

Formulation (Suspended Solution for Oral or Intraperitoneal Injection): [1]

-

Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

-

Mix thoroughly to ensure a uniform suspension.

-

It is recommended to prepare the working solution fresh on the day of use.[1]

Administration:

-

Route: Oral gavage or intraperitoneal injection.

-

Dose: A starting dose of 100 mg/kg has been shown to be effective.[4] Dose-response studies are recommended to determine the optimal dose for a specific model.

-

Frequency: Daily administration.[4]

-

Duration: Treatment duration will depend on the experimental endpoint (e.g., tumor growth delay, survival). A 20-day treatment period has been reported.[4]

Assessment of Treatment Efficacy

-

Tumor Growth Inhibition (TGI):

-

Continue to measure tumor volumes and body weights throughout the study.

-

Calculate %TGI using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

-

-

Survival Analysis:

-

Monitor mice for signs of morbidity (e.g., weight loss >20%, ulceration of tumors, impaired mobility).

-

Euthanize mice when they reach the experimental endpoint.

-

Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

-

-

Pharmacodynamic (PD) Marker Analysis:

-

At the end of the study, collect tumor tissue and other relevant organs.

-

Analyze the expression of MLLT1/3 target genes (MYC, BCL2) by qRT-PCR or Western blotting to confirm target engagement.

-

Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ex vivo drug response profiling guides therapy in a case of high-risk acute undifferentiated leukemia with PICALM::MLLT10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo RNA Interference Screening Identifies a Leukemia-Specific Dependence on Integrin Beta 3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SGC-iMLLT Cellular Thermal Shift Assay (CETSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the target engagement of a compound within a cellular environment. The assay relies on the principle of ligand-induced thermal stabilization of a target protein. Binding of a small molecule, such as SGC-iMLLT, to its protein target, MLLT1 (ENL) or MLLT3 (AF9), can increase the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified to confirm direct interaction between the compound and its target in living cells or cell lysates. This compound is a potent and selective chemical probe for the YEATS domains of MLLT1 and MLLT3, which are components of critical transcriptional regulatory complexes and are implicated in certain cancers.[1] This document provides a detailed protocol for performing a CETSA experiment to validate the engagement of this compound with its endogenous targets using a traditional Western blot-based readout.

Signaling Pathway Context: MLLT1/3 in Transcriptional Regulation

MLLT1 (ENL) and MLLT3 (AF9) are chromatin reader proteins that recognize acetylated and crotonylated lysine residues on histone tails. They are key components of at least two major transcriptional regulatory complexes: the Super Elongation Complex (SEC) and the DOT1L complex (DotCom).

The Super Elongation Complex (SEC) is a multi-subunit complex that plays a crucial role in regulating the processivity of RNA polymerase II (Pol II) during transcription elongation. Key components of the SEC include:

-

Scaffolding proteins: AFF1 and AFF4

-

Elongation factors: ELL family proteins

-

P-TEFb (Positive Transcription Elongation Factor b): Composed of CDK9 and Cyclin T1, which phosphorylates the C-terminal domain of Pol II to promote transcriptional elongation.

-

YEATS domain proteins: MLLT1 (ENL) or MLLT3 (AF9)

The DOT1L complex (DotCom) is involved in histone modification, specifically the methylation of histone H3 at lysine 79 (H3K79me). This modification is generally associated with active transcription. MLLT1 and MLLT3 can recruit the DOT1L methyltransferase to specific chromatin regions.

By inhibiting the YEATS domain of MLLT1/3, this compound can disrupt the interaction of these proteins with acetylated histones, thereby interfering with the recruitment and function of the SEC and DOT1L complexes at target gene loci.

Caption: MLLT1/3 signaling within SEC and DOT1L complexes.

Experimental Design and Workflow

The CETSA workflow involves treating cells with the compound of interest, subjecting the cells to a heat challenge across a range of temperatures, lysing the cells, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein remaining at each temperature. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.

Caption: this compound CETSA experimental workflow diagram.

Quantitative Data Summary

The following tables summarize the expected outcomes and necessary components for an this compound CETSA experiment.

Table 1: this compound Target Engagement Profile

| Compound | Target(s) | Cell Line | Assay Type | Observed Effect | Reference |

| This compound | MLLT1 (ENL), MLLT3 (AF9) | MV4;11 | CETSA (Melt Curve) | Dose-dependent thermal stabilization of endogenous MLLT1. | [1] |

| This compound | MLLT1 (ENL) YEATS Domain | HEK293T (overexpression) | HiBiT CETSA | Rightward shift in the melt curve, indicating stabilization. | [2] |

| This compound-N (inactive control) | MLLT1 (ENL) | MV4;11 | CETSA (Melt Curve) | No significant thermal stabilization observed. | [1] |

Table 2: Example Isothermal Dose-Response (ITDR) CETSA Parameters

| Compound | Target | Cell Line | Heating Temperature (°C) | EC50 (µM) |

| This compound | MLLT1 | MV4;11 | Tagg (e.g., 52°C) | To be determined |

| This compound | MLLT3 | Relevant cell line | Tagg (e.g., 52°C) | To be determined |

Note: The optimal heating temperature for ITDR-CETSA should be determined from the melt curve experiment and is typically the temperature at which ~50% of the protein is denatured in the vehicle-treated sample.

Detailed Experimental Protocols

This protocol is adapted for a standard Western blot-based CETSA to detect the engagement of this compound with endogenous MLLT1/3.

Materials and Reagents

-

Cell Line: MV4;11 (acute myeloid leukemia) or other suitable cell line expressing endogenous MLLT1/3.

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Compound: this compound (and inactive control this compound-N), dissolved in DMSO.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Protease Inhibitor Cocktail.

-

Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4x).

-

Primary Antibodies: Rabbit anti-MLLT1/ENL, Mouse/Rabbit anti-GAPDH or other loading control.

-

Secondary Antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse.

-

Enhanced Chemiluminescence (ECL) Substrate.

-

PVDF or Nitrocellulose Membranes.

-

Equipment: Cell culture incubator, centrifuges, thermal cycler, SDS-PAGE and Western blot apparatus, imaging system.

Protocol 1: CETSA Melt Curve

-

Cell Culture and Treatment:

-

Culture MV4;11 cells to a density of approximately 1-2 x 106 cells/mL.

-

Treat cells with this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Heat Challenge:

-

Harvest cells by centrifugation (300 x g, 5 min) and wash once with PBS.

-

Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of ~20 x 106 cells/mL.

-

Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

-

Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a 37°C control.

-

After heating, cool the samples at room temperature for 3 minutes.

-

-

Cell Lysis:

-

Freeze the cell suspensions in liquid nitrogen or a -80°C freezer.

-

Thaw the samples at room temperature. Repeat the freeze-thaw cycle two more times to ensure complete lysis.

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Western Blotting:

-

Determine the protein concentration of the soluble fractions using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per well and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against MLLT1/3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Image the blot using a chemiluminescence detector.

-

Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensities for MLLT1/3 at each temperature.

-

Normalize the intensity of each band to the corresponding loading control.

-

For each treatment group, plot the normalized band intensity against the temperature to generate the melt curve.

-

Compare the melt curve of the this compound-treated samples to the vehicle control. A rightward shift indicates thermal stabilization.

-

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

-

Cell Culture and Treatment:

-

Prepare a serial dilution of this compound in culture medium (e.g., from 0.01 µM to 30 µM).

-

Treat cells with the different concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Heat Challenge:

-

Harvest and wash the cells as described in Protocol 1.

-

Resuspend the cells in PBS with protease inhibitors.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat all samples at a single, fixed temperature for 3 minutes. This temperature (Tagg) should be chosen from the melt curve data (Protocol 1) and should correspond to a point where significant, but not complete, protein denaturation occurs in the vehicle-treated sample.

-

Include an unheated (37°C) control for each concentration.

-

-

Lysis, Separation, and Western Blotting:

-

Follow steps 3-5 from Protocol 1.

-

-

Data Analysis:

-

Quantify the band intensities for MLLT1/3 for each compound concentration.

-

Normalize the intensities to the loading control.

-

Plot the normalized MLLT1/3 signal against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal stabilizing effect.[3]

-

Conclusion

The this compound CETSA protocol provides a robust method to verify the direct binding of this chemical probe to its cellular targets, MLLT1 and MLLT3. By demonstrating target engagement in a physiologically relevant context, these experiments are crucial for validating the on-target activity of this compound and for interpreting the results of subsequent cellular and in vivo studies. The provided protocols offer a framework for both generating melt curves to observe thermal shifts and performing isothermal dose-response experiments to quantify the potency of target engagement.

References

- 1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SGC-iMLLT NanoBRET Assay for Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SGC-iMLLT NanoBRET assay is a powerful tool for studying the target engagement of small molecule inhibitors with the MLLT3 (Myeloid/Lymphoid Or Mixed-Lineage Leukemia; Translocated To 3), also known as AF9. MLLT3 is a YEATS domain-containing protein, a class of epigenetic readers that recognize acetylated and crotonylated lysine residues on histones.[1] Dysregulation of MLLT3 is implicated in certain types of cancer, making it an attractive therapeutic target.[2][3] This application note provides a detailed protocol for utilizing the NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology to quantify the intracellular interaction between MLLT3 and Histone H3.3 and to determine the potency of inhibitors like this compound in a live-cell format.

The NanoBRET Target Engagement assay is based on the energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the target protein (acceptor).[4] When the tracer binds to the NanoLuc®-tagged protein, BRET occurs. A test compound that also binds to the target protein will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[4] This allows for the quantitative measurement of compound affinity and target occupancy in living cells.[4]

Principle of the Assay

The this compound NanoBRET assay monitors the interaction between full-length MLLT3 fused to NanoLuc® luciferase (MLLT3-NanoLuc) and Histone H3.3 fused to HaloTag® (Histone H3.3-HaloTag). The HaloTag® is labeled with a cell-permeable fluorescent NanoBRET™ 618 Ligand. In the absence of an inhibitor, the interaction between MLLT3 and Histone H3.3 brings the NanoLuc® donor and the HaloTag® acceptor into close proximity, resulting in a high BRET signal. The chemical probe this compound, an inhibitor of the MLLT1/3-histone interaction, competes for the binding site on MLLT3, disrupting the interaction with Histone H3.3 and causing a decrease in the BRET signal.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of MLLT3 and the experimental workflow of the NanoBRET assay.

Data Presentation

The following tables summarize the quantitative data for the this compound chemical probe in the MLLT3 NanoBRET target engagement assay.

Table 1: Potency of this compound in MLLT3 NanoBRET Assay

| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | MLLT3 | NanoBRET | HEK293 | 0.4 ± 0.08 | [2] |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Result | Reference |

| YEATS2 | Biochemical | IC50 > 10 µM | [2] |

| YEATS4 | Biochemical | IC50 > 10 µM | [2] |

| Panel of 48 Bromodomains | Thermal Shift Assay | No activity at 50 µM | [2] |

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293 cells

-

Plasmids:

-

MLLT3-NanoLuc® fusion vector

-

Histone H3.3-HaloTag® fusion vector

-

-

Transfection Reagent: FuGENE® HD Transfection Reagent or similar

-

Cell Culture Medium: DMEM supplemented with 10% FBS

-

Assay Plates: White, 96-well or 384-well, tissue culture-treated plates

-

Chemical Probe: this compound (dissolved in DMSO)

-

Control: DMSO

-

Tracer: HaloTag® NanoBRET™ 618 Ligand

-

Substrate: Nano-Glo® Substrate

-

Detection Instrument: Plate reader capable of measuring dual-filtered luminescence (e.g., GloMax® Discover System) with filters for donor emission (460nm) and acceptor emission (618nm).

Protocol for this compound NanoBRET Assay

This protocol is adapted from general Promega NanoBRET™ protocols and the specific details from the Moustakim et al., 2018 publication.[2][5][6]

Day 1: Cell Transfection and Plating

-

Culture HEK293 cells in DMEM with 10% FBS to ~70-80% confluency.

-

Prepare the transfection complex according to the manufacturer's protocol. A 1:10 ratio of NanoLuc®:HaloTag® plasmid DNA is a good starting point for optimization.[5]

-

Co-transfect HEK293 cells with MLLT3-NanoLuc® and Histone H3.3-HaloTag® plasmids.

-

After 4-6 hours of transfection, harvest the cells.

-

Resuspend the cells in fresh medium and adjust the cell density to 1 x 10^5 cells/mL.

-

Dispense 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the cell suspension into the assay plates.

-

Incubate the plates at 37°C in a CO2 incubator for 24 hours.

Day 2: Compound Treatment and BRET Measurement

-

Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium. The final DMSO concentration should not exceed 0.5%.

-

Add the diluted this compound or DMSO vehicle control to the appropriate wells.

-

Incubate the plates at 37°C for 2 hours (or desired time for compound equilibration).

-

Prepare the HaloTag® NanoBRET™ 618 Ligand working solution in Opti-MEM® I. The optimal concentration should be determined empirically but is typically in the low micromolar range.

-

Add the HaloTag® ligand to all wells.

-

Incubate the plates at 37°C for 2-4 hours to allow for tracer equilibration.

-

Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the Nano-Glo® Substrate to all wells.

-

Read the plate within 10 minutes on a plate reader configured to measure luminescence at 460nm (Donor) and >600nm (Acceptor).

Data Analysis

-

Calculate the Raw BRET Ratio:

-

For each well, divide the acceptor emission (618nm) by the donor emission (460nm).

-

-

Calculate the Corrected BRET Ratio:

-

Subtract the average raw BRET ratio of the "no tracer" control wells from the raw BRET ratio of all experimental wells.

-

-

Normalize the Data:

-

Set the average corrected BRET ratio of the DMSO-treated wells (vehicle control) to 100%.

-

Normalize the corrected BRET ratios of the this compound-treated wells relative to the vehicle control.

-

-

Determine IC50:

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration.

-

Fit the data using a four-parameter logistic regression model to determine the IC50 value.

-

Conclusion

The this compound NanoBRET assay provides a robust and quantitative method to measure the target engagement of MLLT3 inhibitors in a physiologically relevant cellular context. This detailed protocol enables researchers to implement this assay for screening and characterizing small molecule inhibitors of the MLLT3-histone interaction, thereby facilitating drug discovery efforts targeting this important epigenetic reader. The provided data on this compound's potency and selectivity serves as a benchmark for the evaluation of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. promega.com [promega.com]

Application Notes and Protocols: Colony Forming Assay with SGC-iMLLT in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-iMLLT is a potent and selective chemical probe that inhibits the interaction between the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) and acetylated histones.[1] MLLT1 and MLLT3 are critical components of the Super Elongation Complex (SEC), a transcriptional regulatory complex often dysregulated in various cancers, including acute myeloid leukemia (AML).[2] The SEC is responsible for the transcriptional elongation of key oncogenes such as MYC and HOXA9, which are crucial for the proliferation and survival of leukemia cells.[2] By disrupting the MLLT1/3-histone interaction, this compound effectively inhibits the transcriptional output of the SEC, leading to reduced proliferation and colony-forming potential of leukemia cells.[2] These application notes provide a detailed protocol for performing a colony-forming assay with this compound in leukemia cells, along with data presentation and visualization of the underlying signaling pathway.

Data Presentation